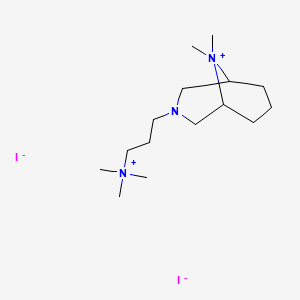

9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide

描述

Chemical Structure and Formula The compound 9,9-Dimethyl-3-(3-(trimethylammonio)propyl)-3-aza-9-azoniabicyclo(3.3.1)nonane diiodide (hereafter referred to as the "target compound") is a bicyclic quaternary ammonium salt. Its molecular formula is C₁₇H₃₇N₃·2I (calculated molecular weight ~515.3 g/mol), featuring a bicyclo[3.3.1]nonane core with dimethyl groups at the 9-position and a propyl chain terminating in a trimethylammonium group at the 3-position. The diiodide counterions balance the +2 charge of the dicationic core .

属性

CAS 编号 |

102585-75-1 |

|---|---|

分子式 |

C15H33I2N3 |

分子量 |

509.25 g/mol |

IUPAC 名称 |

3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium;diiodide |

InChI |

InChI=1S/C15H33N3.2HI/c1-17(2,3)11-7-10-16-12-14-8-6-9-15(13-16)18(14,4)5;;/h14-15H,6-13H2,1-5H3;2*1H/q+2;;/p-2 |

InChI 键 |

KCMVYDRIOIJSMW-UHFFFAOYSA-L |

规范 SMILES |

C[N+]1(C2CCCC1CN(C2)CCC[N+](C)(C)C)C.[I-].[I-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide typically involves the quaternization of a tertiary amine. The process can be summarized as follows:

Starting Materials: The synthesis begins with 9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane and 3-bromopropyltrimethylammonium bromide.

Reaction: The tertiary amine is reacted with 3-bromopropyltrimethylammonium bromide in the presence of a suitable solvent, such as acetonitrile or ethanol.

Quaternization: The reaction mixture is heated to promote the quaternization process, resulting in the formation of the desired quaternary ammonium compound.

Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The bicyclic structure may undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the bicyclic structure.

科学研究应用

3-(9,9-Dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound can be employed in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

作用机制

The mechanism of action of 3-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)propyl-trimethylazanium diiodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the compound may block ion channels, affecting cellular ion homeostasis and signaling pathways.

相似化合物的比较

Key Features

- Core Structure: The bicyclo[3.3.1]nonane framework imports rigidity, influencing steric and electronic properties.

- Substituents: Two methyl groups at the 9-position enhance hydrophobicity.

A systematic comparison with structurally related bicyclic ammonium salts is provided below, highlighting differences in substituents, molecular weight, and functional properties.

Table 1: Structural and Functional Comparison

| Compound Name (IUPAC) | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties/Data |

|---|---|---|---|---|

| Target Compound | C₁₇H₃₇N₃·2I | 9,9-dimethyl; 3-(3-trimethylammoniopropyl) | ~515.3 | No direct toxicity data; predicted high polarity due to quaternary ammonium groups |

| 3-Benzyl-9-[3-(diethylammonio)propyl]-3-aza-9-azoniabicyclo[3.3.1]nonane chloride hydrate (1:2:3) | C₂₁H₄₃Cl₂N₃O₃ | 3-benzyl; 9-(3-diethylammoniopropyl) | 456.49 | Higher hydrophobicity (benzyl group); chloride counterions reduce molecular weight |

| 3-(3-(Diethylmethylammonio)propyl)-9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane diiodide | C₁₇H₃₇N₃·2I | 9,9-dimethyl; 3-(3-diethylmethylammoniopropyl) | ~515.3 | Predicted collision cross-section (CCS) for [M+H]+: 169.6 Ų |

| 9,9-Dimethyl-3-[3-(4-methylmorpholinium-4-yl)propyl]-3-aza-9-azoniabicyclo[3.3.1]nonane diiodide | C₁₇H₃₅N₃O·2I | 3-(4-methylmorpholinium propyl) | 516.01 | Oxygen in morpholinium enhances polarity; CCS data unavailable |

| 3,9,9-Trimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane iodide | C₁₀H₂₁N₂·I | 3,9,9-trimethyl | 296.23 | LD₅₀ (mouse, IV): 15 mg/kg; acute neurotoxicity observed |

Key Observations

Substituent Effects: Trimethylammonium vs. Benzyl Substituent (): The benzyl group in the chloride hydrate derivative introduces aromaticity, likely enhancing lipid membrane interaction but reducing water solubility compared to the target compound .

Counterion Impact :

- Diiodides (target compound, CID 59632) vs. Chlorides (): Iodides contribute to higher molecular weight and may influence crystal packing and solubility. Chlorides are smaller but less polarizable, affecting ionic strength in solution .

Toxicity Profile: The trimethyl-substituted analog (C₁₀H₂₁N₂·I) exhibits significant acute toxicity (LD₅₀ = 15 mg/kg in mice), suggesting that quaternary ammonium groups in this structural class may pose neurotoxic risks. No direct toxicity data exists for the target compound, but structural similarity warrants caution .

Collision Cross-Section (CCS) :

- CID 59632’s predicted CCS (169.6 Ų for [M+H]+) provides a benchmark for ion mobility studies. The target compound’s CCS is unreported but expected to be similar due to analogous size and charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。